molecular formula C23H22F3N3O4S2 B11426467 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11426467
M. Wt: 525.6 g/mol
InChI Key: RRQBHXIXILXMSR-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective chemical probe for the MAPK7 (ERK5) kinase, a key node in the MAPK signaling pathway with significant roles in cell proliferation, differentiation, and survival. This compound acts by competitively binding to the ATP-binding pocket of ERK5 , thereby inhibiting its catalytic activity and subsequent phosphorylation of downstream targets. The research value of this inhibitor is particularly high in oncology, where it is used to investigate the role of ERK5 in cancer cell growth, survival, and resistance to conventional therapies . Its application extends to cardiovascular and inflammatory disease research, given the pathway's involvement in endothelial cell function and cytokine production. By enabling precise pharmacological blockade of ERK5, this reagent facilitates the dissection of complex cellular signaling networks and the evaluation of ERK5 as a therapeutic target in various pathological contexts.

Properties

Molecular Formula

C23H22F3N3O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H22F3N3O4S2/c1-22(2,3)14-7-9-17(10-8-14)35(32,33)18-12-27-21(29-20(18)31)34-13-19(30)28-16-6-4-5-15(11-16)23(24,25)26/h4-12H,13H2,1-3H3,(H,28,30)(H,27,29,31)

InChI Key

RRQBHXIXILXMSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrimidine derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethyl Phenyl Group: The final step involves the coupling of the sulfonylated pyrimidine with 3-(trifluoromethyl)phenyl acetamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the sulfonyl and trifluoromethyl groups suggests it might exhibit bioactivity, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds or ionic interactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Similar Compounds:

N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 27449935660-75-6): Shares the pyrimidinone-acetamide scaffold but lacks the sulfonyl and sulfanyl bridges.

n-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide (BP 274515345-53-9): Features a pyridine ring instead of pyrimidinone and incorporates a furfurylsulfinyl group. The piperidinylmethyl substituent may enhance solubility but reduce target selectivity due to increased conformational flexibility .

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: Unique combination of sulfonyl (electron-withdrawing) and sulfanyl (thioether) groups enhances electrophilicity at the pyrimidinone core, favoring interactions with nucleophilic residues in enzyme active sites. The trifluoromethylphenyl group contributes to high lipophilicity (logP ~4.2 estimated), improving blood-brain barrier penetration relative to non-fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-(2-(methylthio)-6-oxo-...)acetamide n-(4-(4-piperidinylmethyl)pyridyl...)acetamide
Molecular Weight (g/mol) ~541.5 ~319.4 ~487.6
logP (Predicted) 4.2 2.8 3.5
Aqueous Solubility (µg/mL) <10 (low) ~50 (moderate) ~30 (low-moderate)
Metabolic Stability (t1/2) High (CYP450 resistance) Moderate Low (due to sulfinyl group)

Key Observations :

  • The target compound’s tert-butyl and trifluoromethyl groups confer superior metabolic stability and membrane permeability but at the cost of reduced solubility .
  • The sulfanyl bridge in the target compound may reduce oxidative degradation compared to thioether or sulfoxide-containing analogs .

Biological Activity

The compound 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrimidine core : Contributes to its biological activity.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Trifluoromethyl substitution : Potentially increases lipophilicity and modifies pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Antitumor Activity : Compounds like this one may interfere with the signaling pathways that promote tumor growth, potentially leading to apoptosis in malignant cells.

Antitumor Effects

Studies have shown that pyrimidine derivatives can exhibit potent antitumor activity. For instance:

  • In vitro studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest significant potency comparable to established chemotherapeutic agents.

Antimicrobial Activity

Certain derivatives have also shown promise against bacterial strains:

  • Broad-spectrum antimicrobial activity : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Firooznia et al. (2022)Investigated various thio-urea derivatives, highlighting their anti-inflammatory and antitumor properties. Some compounds showed IC50 values as low as 0.004 μM against specific targets in T-cell proliferation assays .
NCI COMPARE AnalysisIdentified a unique mechanism of action for certain benzothiazole derivatives, suggesting that modifications in the structure can lead to enhanced selectivity and potency against cancer cell lines .
In vitro Cytotoxicity AssaysEvaluated the cytotoxic effects of related pyrimidine derivatives on MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines, demonstrating significant inhibition of cell viability .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions with challenges in controlling regioselectivity of sulfonyl group attachment and minimizing side reactions like hydrolysis of the dihydropyrimidinone ring. Methodological optimizations include:

  • Using anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis .
  • Employing catalysts such as potassium carbonate to enhance nucleophilic substitution at the pyrimidin-2-yl position .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .
  • Optimizing temperature (e.g., reflux at 80–100°C for thioether bond formation) to balance reaction rate and stability .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral signatures should be prioritized?

Key methods include:

  • NMR : Assign peaks for the tert-butyl group (δ 1.3–1.4 ppm, singlet), trifluoromethyl (δ 120–125 ppm in 19F^{19}\text{F} NMR), and sulfonyl protons (downfield shifts due to electron withdrawal) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of SO2_2 or CF3_3 groups) .
  • IR spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) groups .

Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?

Methodological approaches include:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H2_2O2_2), and UV light .
  • HPLC-MS analysis : Track degradation products (e.g., hydrolysis of the acetamide or sulfonyl groups) and quantify stability over time .
  • Statistical design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, pH, and ionic strength .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and kinase targets?

Advanced strategies include:

  • Molecular docking : Screen against kinase crystal structures (e.g., PDB entries) to identify binding poses, focusing on hydrogen bonding with the pyrimidinone ring and hydrophobic interactions with tert-butyl/trifluoromethyl groups .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking results .
  • QSAR models : Corrogate substituent effects (e.g., sulfonyl vs. methyl groups) with bioactivity data from analogous compounds .

Q. What experimental and analytical methods resolve contradictions in reported bioactivity data across assays?

Contradictions may arise from assay conditions (e.g., cell permeability, serum protein binding). Mitigation strategies:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Solubility optimization : Use DMSO/cosolvent systems to ensure consistent compound dissolution .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

Methodologies include:

  • Systematic substitution : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to evaluate steric effects on target binding .
  • Bioisosteric replacement : Swap the trifluoromethyl group with chlorine or cyano groups to modulate electron-withdrawing properties .
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., sulfur linkages) for stabilization via fluorination or methyl substitution .

Q. What advanced purification techniques are recommended for isolating enantiomers or regioisomers of this compound?

For complex mixtures:

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol gradients .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate regioisomers based on differential solubility .
  • Countercurrent chromatography (CCC) : Utilize biphasic solvent systems for large-scale separation without solid-phase adsorption .

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